Beta-Aspartame

Taste receptor binding Isomer differentiation Sweetener analysis

β-Aspartame is the non-sweet constitutional isomer of α-aspartame, essential as a certified reference material for impurity profiling in pharmaceutical and food analysis. Its unique MS/MS ions (m/z 249, 189, 74) and pH-dependent HPLC retention (plateau at pH 2.3–2.7) enable accurate identification and quantification of this impurity in aspartame raw materials and products. Use for stability-indicating assays and method validation. Substitution with α-aspartame is scientifically invalid. Procure high-purity β-aspartame to meet pharmacopoeial standards.

Molecular Formula C14H18N2O5
Molecular Weight 294.3 g/mol
CAS No. 22839-61-8
Cat. No. B1329620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Aspartame
CAS22839-61-8
Molecular FormulaC14H18N2O5
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N
InChIInChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-12(17)8-10(15)13(18)19/h2-6,10-11H,7-8,15H2,1H3,(H,16,17)(H,18,19)/t10-,11-/m0/s1
InChIKeySHHIPKDJQYIJJF-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Aspartame (CAS 22839-61-8): Chemical Identity and Baseline Characterization for Procurement Evaluation


Beta-Aspartame (CAS 22839-61-8), systematically named N-β-L-aspartyl-L-phenylalanine methyl ester or β-Asp-Phe methyl ester, is a constitutional isomer of the widely used artificial sweetener α-aspartame . This dipeptide derivative, with molecular formula C14H18N2O5 and molecular weight 294.30 g/mol, exhibits a melting point of 201–204°C (with decomposition) [1]. Critically, primary research establishes that β-aspartame is the non-sweet isomer of aspartame, formed as a byproduct during chemical synthesis or as a thermal degradation product of α-aspartame in solution [2]. Its structural distinction lies in the linkage via the β-carboxyl group of aspartic acid rather than the α-carboxyl group, which fundamentally alters its taste receptor binding properties.

Why Beta-Aspartame (CAS 22839-61-8) Cannot Be Interchanged with Alpha-Aspartame or In-Class Sweeteners


Substituting β-aspartame for α-aspartame or other dipeptide sweeteners in analytical, quality control, or research applications is scientifically invalid due to fundamentally divergent functional properties. While α-aspartame is approximately 180–200 times sweeter than sucrose and is globally approved as a food additive [1], β-aspartame is explicitly characterized in peer-reviewed literature as a non-sweet constitutional isomer [2]. This functional dichotomy originates from the different peptide linkage position (β-carboxyl vs. α-carboxyl), which alters molecular conformation and prevents productive binding to the human sweet taste receptor TAS1R2/TAS1R3. Additionally, chemical synthesis of α-aspartame typically yields a mixture of both isomers, necessitating rigorous separation [3]. Consequently, β-aspartame cannot serve as a sweetening agent; its primary value lies in its role as an analytical reference standard, impurity marker, or research probe.

Beta-Aspartame (CAS 22839-61-8): Quantified Differentiation Evidence for Analytical and Industrial Selection


Functional Taste Differentiation: β-Aspartame as a Non-Sweet Isomer vs. α-Aspartame

β-Aspartame is unequivocally identified as the non-sweet constitutional isomer of α-aspartame [1]. In contrast, α-aspartame is approximately 180–200 times sweeter than sucrose . This functional difference is absolute and binary (sweet vs. non-sweet), not a matter of degree.

Taste receptor binding Isomer differentiation Sweetener analysis

Chiral Separation Resolution: pH-Dependent Elution Behavior of β-Aspartame vs. α-Aspartame Diastereomers

In capillary electrophoresis assays using a run buffer of pH 2.70, the resolution of the epimeric β-isomers exhibited a plateau between pH 2.3 and 2.7, whereas the resolution of the α-aspartame diastereomers peaked at pH 3.0 [1]. This differential pH-dependent behavior provides a quantifiable basis for method development.

Capillary electrophoresis Chiral separation Quality control

Thermal Degradation and Epimerization: Quantified β-Aspartame Formation from α-Aspartame

When α-aspartame solutions are heated to 70°C, β-aspartame is generated as an epimerization product. While α-aspartame showed reduced stability at pH 7 compared to pH 3, an approximate 20% epimerization of β-aspartame was observed in the incubation mixtures [1]. This quantifies the extent of isomer interconversion under thermal stress.

Thermal stability Degradation kinetics Epimerization

Mass Spectrometric Fingerprint: Unique Diagnostic Ions Distinguishing β-Aspartame from α-Aspartame

Atmospheric pressure chemical ionization tandem mass spectrometry reveals distinct fragmentation patterns for the two isomers. Ions at m/z 175 and 88 are unique to protonated α-aspartame, whereas ions at m/z 249, 189, and 74 are unique to protonated β-aspartame [1]. These diagnostic ions enable unambiguous isomer identification.

Mass spectrometry Isomer identification Analytical chemistry

Reversed-Phase Ion-Pair HPLC Separation: Differential Retention of α- and β-Aspartame

A method using trifluoroacetate as the pairing ion in reversed-phase ion-pair HPLC was developed specifically for the separation of α-aspartame and β-aspartame in combination with thermospray mass spectrometry [1]. The differential retention enables quantification of β-aspartame as an impurity in commercial α-aspartame formulations.

HPLC Ion-pair chromatography Impurity profiling

Synthesis Pathway Specificity: β-Aspartame as Chemical Synthesis Byproduct vs. Enzymatic Exclusivity

Chemical synthesis of aspartame using N-protected-L-aspartic anhydride with L-phenylalanine methyl ester produces a mixture of α- and β-isomers that requires subsequent separation [1]. In contrast, enzymatic synthesis using thermolysin exclusively yields the sweet α-aspartame isomer [2].

Peptide synthesis Isomer selectivity Process chemistry

Beta-Aspartame (CAS 22839-61-8): High-Value Application Scenarios Aligned with Differentiated Evidence


Certified Reference Standard for Impurity Profiling in α-Aspartame Quality Control

β-Aspartame is an essential certified reference material for pharmaceutical and food industry QC laboratories. Its unique diagnostic MS/MS ions (m/z 249, 189, 74) [1] and differential HPLC retention using trifluoroacetate ion-pairing [2] enable accurate identification and quantification of this impurity in α-aspartame raw materials and finished products. This application is mandated by pharmacopeial and regulatory requirements for impurity profiling.

Method Development and Validation for Chiral Separation of Aspartame Isomers

Analytical chemists developing or validating separation methods require pure β-aspartame as a reference compound. The documented pH-dependent resolution behavior—where β-isomer resolution plateaus at pH 2.3–2.7 while α-aspartame diastereomers peak at pH 3.0 [1]—provides a validated benchmark for optimizing capillary electrophoresis or HPLC methods. This ensures robust, reproducible analytical procedures.

Thermal Degradation and Stability Studies of α-Aspartame-Containing Formulations

In stability-indicating studies of α-aspartame in food or pharmaceutical matrices, β-aspartame serves as a key degradation marker. The quantified epimerization extent (approximately 20% under heating to 70°C) [1] provides a reference point for evaluating formulation stability and establishing shelf-life specifications. Procurement of high-purity β-aspartame is essential for such forced-degradation studies.

Mass Spectrometry Calibration and Diagnostic Ion Library Development

The distinct fragmentation signature of β-aspartame—with unique ions at m/z 249, 189, and 74 compared to α-aspartame's m/z 175 and 88 [1]—makes this compound valuable for developing and validating LC-MS/MS methods for isomer-specific detection. Laboratories performing untargeted metabolomics or food authenticity testing require this compound for spectral library building and instrument calibration.

Technical Documentation Hub

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